N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine
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Overview
Description
N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is a complex organic compound that features a unique structure combining cyclohexyl, phenyl, and imidazo[1,2-a][1,3]benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactions. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidative cyclization of o-phenylenediamine derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of nitriles with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with various reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while reduction may yield reduced imidazole derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic containing an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent containing an imidazole ring.
Uniqueness
N-CYCLOHEXYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is unique due to its specific combination of cyclohexyl, phenyl, and imidazo[1,2-a][1,3]benzimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26N4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C23H26N4/c1-3-9-18(10-4-1)22-17-27-21-14-8-7-13-20(21)25-23(27)26(22)16-15-24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,17,19,24H,2,5-6,11-12,15-16H2 |
InChI Key |
QHHWVCVQPTYAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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